2-(Dichloromethyl)-1,4-dimethoxybenzene

Description

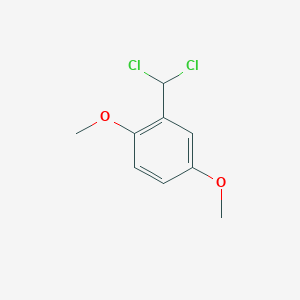

Structure

2D Structure

3D Structure

Properties

CAS No. |

918646-58-9 |

|---|---|

Molecular Formula |

C9H10Cl2O2 |

Molecular Weight |

221.08 g/mol |

IUPAC Name |

2-(dichloromethyl)-1,4-dimethoxybenzene |

InChI |

InChI=1S/C9H10Cl2O2/c1-12-6-3-4-8(13-2)7(5-6)9(10)11/h3-5,9H,1-2H3 |

InChI Key |

PTWMJIAIGSFGPD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Dichloromethyl 1,4 Dimethoxybenzene

Direct Halogenation Strategies for the Dichloromethyl Moiety Introduction

Direct halogenation methods offer a straightforward approach to installing the dichloromethyl group on the 1,4-dimethoxybenzene (B90301) scaffold. These strategies can be broadly categorized into radical-mediated and electrophilic pathways.

Radical-Mediated Chlorination of 2-Methyl-1,4-dimethoxybenzene and Analogues

Radical-mediated chlorination of the methyl group in 2-methyl-1,4-dimethoxybenzene provides a direct route to 2-(dichloromethyl)-1,4-dimethoxybenzene. This transformation typically involves the use of a radical initiator and a chlorinating agent. While less selective than bromination, radical chlorination can be optimized for the desired dichlorinated product. conicet.gov.ar

Commonly employed chlorinating agents for such transformations include N-chlorosuccinimide (NCS). The reaction is often initiated by heat or UV irradiation in the presence of a radical initiator like benzoyl peroxide. conicet.gov.ar The process proceeds through a radical chain mechanism involving the abstraction of a benzylic hydrogen atom, followed by reaction with the chlorinating agent. Careful control of reaction conditions is crucial to favor the formation of the dichloromethyl derivative over monochlorinated or trichlorinated byproducts.

| Substrate | Chlorinating Agent | Initiator | Solvent | Key Conditions | Product | Ref |

| 2,5-Dimethylpyridine | N-Chlorosuccinimide (NCS) | Benzoyl Peroxide | Tetrachloromethane | Reflux | 2,5-Bis(chloromethyl)pyridine | conicet.gov.ar |

| 2,5-Dimethylpyrazine | N-Chlorosuccinimide (NCS) | Benzoyl Peroxide | Tetrachloromethane | Reflux | 2,5-Bis(chloromethyl)pyrazine | conicet.gov.ar |

| p-Xylene | Chlorine Gas | UV light | - | Elevated Temperature | p-Bis(chloromethyl)benzene | conicet.gov.ar |

This table presents analogous radical chlorination reactions, as direct data for 2-methyl-1,4-dimethoxybenzene was not specifically found.

Electrophilic Dichloromethylation of Activated Aromatic Systems

Electrophilic dichloromethylation involves the reaction of an activated aromatic ring, such as 1,4-dimethoxybenzene, with a dichloromethylating agent in the presence of a Lewis acid catalyst. This method introduces the dichloromethyl group directly onto the aromatic nucleus. A common dichloromethylating agent is dichloromethyl methyl ether, which, when activated by a Lewis acid like titanium tetrachloride (TiCl₄), generates a potent electrophile that attacks the electron-rich aromatic ring.

The reaction of 1,4-dimethoxybenzene with dichloromethyl methyl ether and a Lewis acid would be expected to yield this compound, with the regioselectivity governed by the directing effects of the two methoxy (B1213986) groups.

Functional Group Interconversions Toward the Dichloromethyl Functionality

An alternative synthetic approach involves the transformation of other functional groups, already present on the 1,4-dimethoxybenzene ring system, into the desired dichloromethyl moiety.

Conversion of 2-Formyl-1,4-dimethoxybenzene to this compound

The formyl group of 2-formyl-1,4-dimethoxybenzene (2,5-dimethoxybenzaldehyde) can be converted into a dichloromethyl group using reagents such as phosphorus pentachloride (PCl₅). prepp.in This reaction is a well-established method for transforming aldehydes and ketones into geminal dichlorides. The reaction proceeds by the replacement of the carbonyl oxygen atom with two chlorine atoms. prepp.in

A patent describes a similar transformation of 2-chlorobenzophenone (B131818) to 1-chloro-2-(dichloromethyl)benzene (B1361784) using phosphorus pentachloride in dichloroethane. google.com This supports the feasibility of converting 2-formyl-1,4-dimethoxybenzene to its dichloromethyl derivative under similar conditions.

| Starting Material | Reagent | Solvent | Temperature | Reaction Time | Product | Ref |

| Benzaldehyde | Phosphorus Pentachloride (PCl₅) | - | - | - | Benzal chloride | prepp.in |

| 2-Chlorobenzophenone | Phosphorus Pentachloride (PCl₅) | Dichloroethane | 85-90 °C | 10-15 hours | 1-Chloro-2-(dichloromethyl)benzene | google.com |

Reduction of Trichloromethyl Derivatives

The selective reduction of a trichloromethyl group to a dichloromethyl group presents another synthetic pathway. The electrochemical reduction of α,α,α-trichlorotoluene (benzotrichloride) and its derivatives has been studied, showing a stepwise reduction to dichloromethyl and then chloromethyl species. rsc.org This suggests that an electrochemical approach could be employed for the controlled reduction of 2-(trichloromethyl)-1,4-dimethoxybenzene.

Chemical methods for this reduction have also been explored. For instance, the reduction of trichloromethyl compounds to their corresponding dichloromethyl derivatives can be achieved using triphenylphosphine (B44618) and water in ethyl acetate, particularly when an electron-withdrawing group is attached to the trichloromethyl derivative. researchgate.net

Exploratory Research into Novel Synthetic Routes and Method Development

The development of new and more efficient methods for the synthesis of dichloromethyl arenes is an ongoing area of research. Recent advances in C-H functionalization and halogenation offer promising avenues for the synthesis of this compound. nih.gov

Novel catalytic systems and reagents are being explored to achieve higher selectivity and milder reaction conditions for dichloromethylation reactions. For example, a novel reactivity of 1,1,1-trifluoroalkanones with aluminum trichloride (B1173362) has been reported to yield 1,1-dichloro-1-alkenones, showcasing new pathways to dichlorinated compounds. beilstein-journals.org While not a direct synthesis of the target compound, such research opens up new possibilities for functional group transformations that could be adapted for its synthesis. Furthermore, new developments in aromatic halogenation are continually being reported, which may lead to more direct and efficient routes for the introduction of dichloromethyl groups onto aromatic rings. nih.gov

Mechanistic Studies and Chemical Reactivity of 2 Dichloromethyl 1,4 Dimethoxybenzene

Nucleophilic Substitution Reactions at the Dichloromethyl Carbon Center

The dichloromethyl group provides a key site for nucleophilic attack. The presence of two chlorine atoms, which are good leaving groups, on a benzylic carbon facilitates substitution reactions. These reactions typically proceed through a mechanism involving the formation of a resonance-stabilized benzylic carbocation. The adjacent 1,4-dimethoxybenzene (B90301) ring, with its powerful electron-donating methoxy (B1213986) groups, provides significant stabilization to this cationic intermediate, thereby increasing the rate of substitution.

Hydrolysis Pathways and Aldehyde Formation

The most characteristic reaction of the dichloromethyl group on an aromatic ring is its hydrolysis to form an aldehyde. For 2-(Dichloromethyl)-1,4-dimethoxybenzene, this transformation yields 2,5-dimethoxybenzaldehyde (B135726), a valuable synthetic intermediate. The reaction is typically carried out in the presence of water, often with a catalyst such as a Lewis acid or under basic conditions.

Reactions with Carbon-Based Nucleophiles for C-C Bond Construction

The electrophilic nature of the dichloromethyl carbon allows for the construction of new carbon-carbon bonds. This can be achieved through reactions with various carbon-based nucleophiles, such as organometallic reagents or electron-rich aromatic compounds in Friedel-Crafts type alkylations.

For instance, in a reaction analogous to the Friedel-Crafts alkylation, this compound can act as the electrophile in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). It can react with another electron-rich aromatic compound, such as benzene (B151609) or toluene, to form a diarylmethane derivative after substitution of both chlorine atoms. The reaction proceeds stepwise, with the formation of the benzylic carbocation being the key step, which is then attacked by the nucleophilic arene.

Heteroatom Nucleophile Interactions (e.g., oxygen, nitrogen, sulfur nucleophiles)

The dichloromethyl group readily reacts with a variety of heteroatom nucleophiles. These reactions follow similar nucleophilic substitution pathways, involving the displacement of the chloride ions.

Oxygen Nucleophiles: Reactions with alkoxides (RO⁻) or alcohols (ROH) under basic or acidic conditions, respectively, lead to the formation of acetals. For example, treatment with sodium methoxide (B1231860) in methanol (B129727) would replace both chlorine atoms with methoxy groups, yielding 1,4-dimethoxy-2-(dimethoxymethyl)benzene.

Nitrogen Nucleophiles: Primary or secondary amines can act as nucleophiles to displace the chlorine atoms. Reaction with two equivalents of a primary amine (RNH₂) can lead to the formation of a diaminosubstituted product, which may subsequently eliminate a molecule of the amine to form an imine, or be hydrolyzed to the corresponding aldehyde.

Sulfur Nucleophiles: Thiolates (RS⁻) or thiols (RSH) are excellent nucleophiles and react readily with this compound to form thioacetals. These dithioacetal products are valuable synthetic intermediates, particularly due to their stability and the ability of the dithioacetal group to be converted into other functional groups.

| Nucleophile Type | Example Nucleophile | Reagent Example | Product Type |

| Oxygen | Alcohol/Alkoxide | CH₃OH / H⁺ or CH₃O⁻ Na⁺ | Acetal |

| Carbon | Arene | Benzene / AlCl₃ | Diarylalkane |

| Nitrogen | Primary Amine | RNH₂ | Imine/Aminal |

| Sulfur | Thiol/Thiolate | RSH / Base or RS⁻ Na⁺ | Dithioacetal |

Electrophilic Aromatic Substitution on the Dimethoxybenzene Core

The 1,4-dimethoxybenzene ring is highly activated towards electrophilic aromatic substitution (EAS). The directing effects of the three substituents—two methoxy groups and one dichloromethyl group—determine the position of attack for incoming electrophiles.

Regioselectivity and Substituent Effects Imparted by the Dichloromethyl Group

To predict the outcome of EAS reactions, the directing effects of the existing substituents must be considered:

Methoxy Groups (-OCH₃): These are powerful activating groups and are ortho, para-directors due to their strong electron-donating resonance effect (+R). The methoxy group at C1 directs incoming electrophiles to positions 2 and 5. The methoxy group at C4 directs to positions 3 and 5.

Dichloromethyl Group (-CHCl₂): This group is deactivating due to the inductive electron withdrawal (-I) of the chlorine atoms. Like other alkyl halide groups, it is considered an ortho, para-director, but its deactivating nature slows down the reaction at these positions compared to an unsubstituted ring. However, in the context of a highly activated ring, its directing effect is less significant than its deactivating influence.

Considering the combined influence, position 5 is strongly activated, being ortho to the C4-methoxy group and para to the C1-methoxy group. Position 3 is ortho to the C4-methoxy group but is adjacent to the sterically bulky and deactivating dichloromethyl group. Position 6 is ortho to the C1-methoxy group. Therefore, electrophilic attack is most likely to occur at position 5, which benefits from the activating effects of both methoxy groups and is sterically accessible.

Reactivity with Various Electrophiles (e.g., nitration, sulfonation, Friedel-Crafts alkylation/acylation)

Given the high electron density of the aromatic ring, EAS reactions must often be carried out under mild conditions to prevent polysubstitution and oxidation, a common side reaction for activated phenols and phenol (B47542) ethers.

Nitration: The introduction of a nitro group (-NO₂) would likely require gentle nitrating agents, such as dilute nitric acid in acetic acid, rather than the standard concentrated nitric acid/sulfuric acid mixture, to avoid over-oxidation. The major product expected would be 1-(dichloromethyl)-2,5-dimethoxy-4-nitrobenzene.

Sulfonation: Sulfonation using fuming sulfuric acid would introduce a sulfonic acid group (-SO₃H), likely at the same favored position 5, to yield 4-(dichloromethyl)-2,5-dimethoxybenzenesulfonic acid.

Friedel-Crafts Alkylation/Acylation: These reactions are often problematic with highly activated rings like dimethoxybenzene, as the Lewis acid catalyst (e.g., AlCl₃) can complex with the oxygen atoms of the methoxy groups, deactivating the ring. However, under milder conditions with less reactive Lewis acids, acylation could potentially occur at position 5.

| Reaction | Reagent | Expected Major Product |

| Nitration | HNO₃ / CH₃COOH | 1-(Dichloromethyl)-2,5-dimethoxy-4-nitrobenzene |

| Sulfonation | Fuming H₂SO₄ | 4-(Dichloromethyl)-2,5-dimethoxybenzenesulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl / mild Lewis Acid | 1-(4-(Dichloromethyl)-2,5-dimethoxyphenyl)ethan-1-one |

Reductive Transformations of the Dichloromethyl Group

The dichloromethyl group in this compound is a key functional handle that can be readily transformed into other valuable moieties, such as methyl and aldehyde groups. These reductions can be achieved through various methodologies, including catalytic hydrogenation and hydrolysis, each proceeding through distinct mechanistic pathways.

One of the primary reductive transformations is the conversion of the dichloromethyl group to a methyl group. This can be accomplished via catalytic hydrogenation. libretexts.org While aromatic rings are generally resistant to hydrogenation under standard conditions, benzylic C-X bonds (where X is a halogen) are susceptible to hydrogenolysis. The reaction typically involves the use of a palladium catalyst, often on a carbon support (Pd/C), in the presence of hydrogen gas. The mechanism proceeds via oxidative addition of the benzylic C-Cl bond to the palladium surface, followed by hydrogenolysis to replace the chlorine atoms with hydrogen, ultimately yielding 2-methyl-1,4-dimethoxybenzene.

Another significant reductive pathway for the dichloromethyl group is its conversion to an aldehyde, forming 2,5-dimethoxybenzaldehyde. This transformation is most commonly achieved through hydrolysis. The hydrolysis of geminal dihalides, such as the dichloromethyl group, is a well-established method for the synthesis of aldehydes and ketones. wikipedia.orgquora.comquora.comvedantu.comyoutube.com The reaction is typically carried out in the presence of water or an aqueous base, such as potassium hydroxide (B78521). The mechanism involves a nucleophilic substitution reaction where hydroxide ions displace the chloride ions. This proceeds through an unstable geminal diol intermediate which readily eliminates a molecule of water to form the stable carbonyl group of the aldehyde. quora.comquora.com The electron-donating nature of the methoxy groups on the aromatic ring can facilitate this hydrolysis by stabilizing the partial positive charge that develops on the benzylic carbon during the substitution process.

| Starting Material | Reagent(s) | Product | Transformation |

| This compound | H₂, Pd/C | 2-Methyl-1,4-dimethoxybenzene | Reduction to methyl group |

| This compound | H₂O, base (e.g., KOH) | 2,5-Dimethoxybenzaldehyde | Hydrolysis to aldehyde |

Oxidative Degradation and Functionalization Pathways of the Aromatic Ring

The electron-rich 1,4-dimethoxybenzene ring is susceptible to various oxidative degradation and functionalization reactions. The nature of the products formed is highly dependent on the oxidizing agent and the reaction conditions employed.

Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can lead to the complete cleavage of the aromatic ring. Under harsh conditions (e.g., hot, acidic, or basic KMnO₄), the aromatic ring is oxidized, breaking the C-C bonds and ultimately forming smaller carboxylic acids and carbon dioxide. masterorganicchemistry.comyoutube.com The methoxy groups are also cleaved during this process.

Nitric acid (HNO₃) can also induce oxidative degradation of the 1,4-dimethoxybenzene ring, often in competition with nitration. mdma.ch In the presence of excess nitric acid, especially under weakly acidic conditions, oxidative demethylation can occur, leading to the formation of quinone-type compounds. mdma.ch This process is believed to proceed through a radical mechanism.

A more controlled oxidative functionalization can be achieved with other reagents. For instance, oxidation with ceric ammonium (B1175870) nitrate (B79036) (CAN) can lead to the formation of benzoquinones. researchgate.net The electronic nature of the substituents on the dimethoxybenzene ring can influence the outcome of CAN oxidation.

Ozonolysis is another powerful tool for the oxidative cleavage of aromatic rings. While often applied to alkenes and alkynes, ozone can also react with electron-rich aromatic systems like 1,4-dimethoxybenzene, leading to ring opening and the formation of various oxygenated products. youtube.com

| Oxidizing Agent | Conditions | Major Products/Pathways |

| Potassium Permanganate (KMnO₄) | Hot, acidic/basic | Ring cleavage to carboxylic acids and CO₂ |

| Nitric Acid (HNO₃) | Excess, weakly acidic | Oxidative demethylation to quinones |

| Ceric Ammonium Nitrate (CAN) | - | Formation of benzoquinones |

| Ozone (O₃) | - | Ring opening to various oxygenated products |

Investigation of Rearrangement Reactions and Related Mechanistic Insights

Rearrangement reactions provide a powerful avenue for skeletal reorganization in organic molecules. In the context of this compound, the potential for rearrangements exists, particularly under conditions that can generate carbocationic or other reactive intermediates.

One plausible rearrangement, although not directly involving the dichloromethyl group itself, is the Fries rearrangement of a related derivative. rdd.edu.iqwikipedia.orgorganic-chemistry.orgthermofisher.com If the dichloromethyl group were first converted to a phenolic ester (for example, by hydrolysis to the aldehyde, oxidation to the carboxylic acid, and then esterification with a phenol), this ester could undergo a Fries rearrangement. This reaction, typically catalyzed by Lewis or Brønsted acids, involves the migration of the acyl group from the phenolic oxygen to the aromatic ring, yielding ortho- and para-hydroxy aryl ketones. wikipedia.orgorganic-chemistry.org The regioselectivity of the Fries rearrangement is influenced by factors such as temperature and the solvent used. rdd.edu.iq

Direct rearrangement of the this compound structure under the influence of strong Lewis acids could also be envisioned. Lewis acids can coordinate to the chlorine atoms of the dichloromethyl group, potentially facilitating the formation of a benzylic carbocation. Such a carbocation could then undergo rearrangement, possibly involving migration of a methyl group from one of the methoxy substituents or even a ring-expansion/contraction sequence, although such transformations would be highly dependent on the specific reaction conditions and the stability of the intermediate carbocations. msu.edu However, specific literature detailing such rearrangements for this particular substrate is scarce.

Another area of mechanistic interest lies in the potential for electrophilic aromatic substitution reactions on the dimethoxybenzene ring, which could be accompanied by rearrangements. The two methoxy groups are strong activating, ortho-para directing groups. masterorganicchemistry.comwikipedia.orglibretexts.orglibretexts.orgquora.com Electrophilic attack on the ring is highly favored. Under certain conditions, particularly with bulky electrophiles or at high temperatures, the initial product of electrophilic substitution might undergo rearrangement to a thermodynamically more stable isomer.

| Reaction Type | Conditions | Potential Outcome | Mechanistic Notes |

| Fries Rearrangement (of a derivative) | Lewis or Brønsted acids | Migration of an acyl group to the aromatic ring | Proceeds via an acylium ion intermediate |

| Lewis Acid-Induced Rearrangement | Strong Lewis acids (e.g., AlCl₃) | Skeletal rearrangement | May involve benzylic carbocation intermediates |

| Electrophilic Aromatic Substitution | Electrophile, acid catalyst | Substitution on the aromatic ring, possibly with subsequent rearrangement | Methoxy groups are strong activating directors |

Spectroscopic and Structural Elucidation Techniques Applied to 2 Dichloromethyl 1,4 Dimethoxybenzene and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR) for Structural Confirmation

¹H NMR Spectroscopy

In the ¹H NMR spectrum of 2-(Dichloromethyl)-1,4-dimethoxybenzene, distinct signals are anticipated for the aromatic protons, the methoxy (B1213986) protons, and the proton of the dichloromethyl group. The aromatic region is expected to show a complex splitting pattern due to the unsymmetrical substitution of the benzene (B151609) ring. libretexts.org The protons on the aromatic ring are influenced by the electron-donating methoxy groups and the electron-withdrawing dichloromethyl group. wisc.edu

For comparison, the ¹H NMR spectrum of the parent compound, 1,4-dimethoxybenzene (B90301), shows a singlet at approximately 3.75 ppm for the six equivalent methoxy protons and a singlet at around 6.82 ppm for the four equivalent aromatic protons. chemicalbook.com In the case of this compound, the symmetry is broken, and thus, three distinct aromatic proton signals are expected. The proton on the dichloromethyl group (-CHCl₂) is expected to appear as a singlet in a region significantly downfield, likely between 6.5 and 7.5 ppm, due to the strong deshielding effect of the two chlorine atoms. The two methoxy groups, being in different chemical environments, would likely present as two separate singlets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, eight distinct carbon signals are predicted. The carbons of the two methoxy groups would appear in the typical range for methoxy carbons, generally between 55 and 60 ppm. The aromatic carbons would resonate in the region of 110-160 ppm. libretexts.org The carbon atom of the dichloromethyl group is expected to be significantly deshielded by the attached chlorine atoms, with its signal appearing further downfield compared to a standard methyl or chloromethyl group.

A summary of predicted ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on general principles and data from related compounds.

| Proton/Carbon | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| -CHCl₂ | 6.5 - 7.5 | 70 - 85 | Deshielded by two chlorine atoms. |

| Ar-H | 6.8 - 7.5 | 110 - 120 | Three distinct signals with complex coupling. |

| -OCH₃ | 3.8 - 4.0 | 55 - 60 | Two distinct singlets. |

| Ar-C (substituted) | - | 150 - 160 | Carbons attached to methoxy groups. |

| Ar-C (substituted) | - | 125 - 135 | Carbon attached to the dichloromethyl group. |

This is an interactive data table. The values presented are predictions and may vary from experimental results.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" that can be used for identification and to confirm the presence of specific functional groups.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed in the range of 3100-3000 cm⁻¹. libretexts.org The aliphatic C-H stretching of the dichloromethyl and methoxy groups would likely appear between 3000 and 2850 cm⁻¹. The C-O stretching of the aryl ether methoxy groups would produce strong bands in the region of 1250-1000 cm⁻¹. The C-Cl stretching vibrations of the dichloromethyl group are expected in the fingerprint region, typically between 800 and 600 cm⁻¹. The substitution pattern on the benzene ring will also give rise to characteristic C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ range. libretexts.org

The IR spectrum of 1,4-dimethoxybenzene, for example, shows a prominent C-O stretching band around 1237 cm⁻¹ and aromatic C-H stretching just above 3000 cm⁻¹. nih.gov The introduction of the dichloromethyl group would add the characteristic C-Cl stretching bands and alter the pattern of the aromatic C-H bending vibrations.

Raman spectroscopy would provide complementary information. Aromatic ring vibrations, particularly the ring breathing modes, often give strong signals in the Raman spectrum. The C-Cl symmetric stretch may also be more prominent in the Raman spectrum compared to the IR spectrum.

A table summarizing the expected key vibrational frequencies for this compound is presented below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aliphatic C-H Stretch | 3000 - 2850 | IR, Raman |

| C-O Stretch (Aryl Ether) | 1250 - 1000 | IR |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

| C-Cl Stretch | 800 - 600 | IR, Raman |

| Aromatic C-H Bending | 900 - 675 | IR |

This is an interactive data table. The presented ranges are typical for the specified functional groups.

X-ray Crystallography for Solid-State Molecular Structure Determination of Crystalline Analogues or Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. This technique can provide precise bond lengths, bond angles, and information about intermolecular interactions.

In a hypothetical crystal structure, one would expect the benzene ring to be largely planar. The bond lengths and angles would be influenced by the electronic effects of the substituents. For instance, the C-Cl and C-H bond lengths in the dichloromethyl group, as well as the C-O bond lengths of the methoxy groups, could be precisely determined. Furthermore, the analysis would reveal any intermolecular interactions, such as hydrogen bonding or van der Waals forces, that stabilize the crystal lattice. nih.gov A crystallographic study of 1-benzyloxy-2,5-bis(chloromethyl)-4-methoxybenzene, a related compound, revealed details about the orientation of the chloromethyl groups with respect to the benzene ring. nih.gov

The successful application of X-ray crystallography is contingent on the ability to grow single crystals of suitable quality. If this compound or a suitable derivative can be crystallized, this technique would provide the most complete picture of its solid-state molecular structure.

Theoretical and Computational Investigations of 2 Dichloromethyl 1,4 Dimethoxybenzene

Quantum Chemical Calculations for Electronic Structure and Stability Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For compounds like dimethoxybenzene derivatives, these calculations provide insights into their stability and electronic characteristics. researchgate.netnih.gov

Molecular Geometry Optimization and Conformational Landscape Exploration

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. For a molecule like 2-(Dichloromethyl)-1,4-dimethoxybenzene, this would involve determining the preferred orientations of the two methoxy (B1213986) groups and the dichloromethyl group relative to the benzene (B151609) ring.

Analysis of Frontier Molecular Orbitals (FMOs) for Reactivity Predictions

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting a molecule's chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability. researchgate.net

For dimethoxybenzene derivatives, DFT calculations are commonly used to determine the energies and spatial distributions of these orbitals. researchgate.netnih.gov Such an analysis for this compound would reveal how the electron-withdrawing dichloromethyl group and the electron-donating methoxy groups influence the electron density distribution and the molecule's susceptibility to electrophilic or nucleophilic attack. However, specific HOMO-LUMO energy values and visualizations for this compound are not available in the current body of scientific literature.

Computational Modeling of Reaction Mechanisms and Energetic Profiles

Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions and understanding their feasibility.

Transition State Characterization for Key Chemical Transformations

To model a chemical reaction, it is essential to identify the transition state—the highest energy point along the reaction pathway that connects reactants to products. Characterizing the geometry and energy of the transition state is key to understanding the reaction's kinetics. For this compound, this could involve modeling its synthesis or its participation in subsequent reactions, such as nucleophilic substitution at the dichloromethyl carbon. No such transition state characterizations for reactions involving this specific compound have been reported.

Reaction Pathway Mapping and Activation Energy Calculations

By mapping the entire reaction pathway, including reactants, transition states, intermediates, and products, a complete energetic profile of a reaction can be constructed. The activation energy, which is the energy difference between the reactants and the transition state, determines the reaction rate. Computational studies on the reactivity of other aromatic compounds often involve calculating these profiles to predict reaction outcomes and selectivities. nih.gov A similar investigation for this compound would provide valuable insights into its chemical behavior, but this data is currently absent from the literature.

Prediction of Spectroscopic Parameters through First-Principles Calculations

First-principles (ab initio) calculations can predict various spectroscopic properties of a molecule, which can then be compared with experimental data to confirm its structure. For instance, theoretical calculations can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov This involves calculating the magnetic shielding tensors for each nucleus in the molecule. Such a study on this compound would be valuable for interpreting its experimental NMR spectra. However, no published studies have reported these predicted parameters.

Establishment of Quantitative Structure-Reactivity Relationships

Quantitative Structure-Reactivity Relationship (QSRR) models provide a theoretical framework for understanding and predicting the chemical reactivity of molecules based on their structural and electronic properties. For this compound, establishing a QSRR model involves a systematic computational approach to correlate its molecular descriptors with its reactivity in various chemical transformations. While specific, comprehensive QSRR studies focused solely on this compound are not extensively documented in publicly available literature, the principles and methodologies for creating such models are well-established for benzene derivatives and other aromatic compounds. researchgate.netnih.govresearchgate.netdntb.gov.ua This section outlines the theoretical basis and computational steps required to develop a predictive QSRR model for this compound.

The development of a QSRR model begins with the calculation of a wide array of molecular descriptors. These descriptors are numerical values that quantify different aspects of the molecule's topology, geometry, and electronic distribution. For this compound, these descriptors would be derived using computational chemistry methods, such as Density Functional Theory (DFT), which has been successfully employed to analyze the electronic properties of dimethoxybenzene derivatives. nih.govresearchgate.net Key descriptors can be categorized as follows:

Constitutional Descriptors: These are the most straightforward descriptors and include molecular weight, atom counts, and bond counts.

Topological Descriptors: These indices describe the connectivity of atoms within the molecule, such as the Wiener index and Kier & Hall connectivity indices.

Geometrical Descriptors: These are derived from the 3D structure of the molecule and include molecular surface area, volume, and shape indices.

Quantum-Chemical Descriptors: These are obtained from quantum mechanical calculations and are particularly important for describing reactivity. For this compound, these would include:

Energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net

The HOMO-LUMO energy gap, which is an indicator of chemical stability. nih.govresearchgate.net

Dipole moment.

Atomic charges on the dichloromethyl carbon, aromatic carbons, and oxygen atoms of the methoxy groups.

Molecular Electrostatic Potential (MEP), which helps in identifying sites susceptible to electrophilic and nucleophilic attack. nih.govresearchgate.net

Once a comprehensive set of descriptors is calculated, the next step is to establish a mathematical relationship between a selection of these descriptors and an experimentally determined measure of reactivity. This could be a reaction rate constant, an equilibrium constant, or a yield for a specific reaction involving this compound.

The process of building the QSRR model typically involves:

Data Set Generation: A series of related compounds with varying substituents would be synthesized or computationally modeled, and their reactivity measured or calculated.

Descriptor Calculation: The molecular descriptors for each compound in the series would be calculated.

Variable Selection: Statistical techniques, such as genetic algorithms or stepwise multiple linear regression, are used to select the most relevant descriptors that have the highest correlation with the observed reactivity. nih.gov

Model Development: A mathematical model is then constructed using methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or more advanced machine learning algorithms like Artificial Neural Networks (ANN). nih.gov

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

To illustrate the potential form of a QSRR for this compound and its hypothetical derivatives, the following interactive data table presents a hypothetical set of calculated descriptors and their correlation with a hypothetical reactivity parameter. In this example, we consider the effect of modifying the substituents on the benzene ring.

| Compound | Substituent (R) | HOMO (eV) | LUMO (eV) | Dipole Moment (Debye) | Reactivity (log k) |

| 1 | -H | -5.8 | -0.9 | 2.1 | 1.5 |

| 2 | -NO₂ | -6.2 | -1.5 | 4.5 | 0.8 |

| 3 | -NH₂ | -5.4 | -0.7 | 1.8 | 2.1 |

| 4 | -Cl | -5.9 | -1.1 | 2.5 | 1.3 |

| 5 | -CH₃ | -5.7 | -0.8 | 2.0 | 1.7 |

A hypothetical MLR equation derived from such data might look like:

log k = c₀ + c₁ (HOMO) + c₂ (LUMO) + c₃ (Dipole Moment)

Where k is the reactivity parameter, and c₀, c₁, c₂, and c₃ are coefficients determined by the regression analysis. Such an equation would allow for the prediction of reactivity for new, unsynthesized derivatives of this compound, thereby guiding experimental efforts and providing deeper insights into its chemical behavior. The development of such models is a powerful tool in computational chemistry for accelerating the design and discovery of new molecules with desired properties. nih.govnih.gov

Potential Applications and Utility in Complex Molecule Synthesis

Role as a Versatile Synthetic Building Block in Organic Chemistry

The reactivity of 2-(Dichloromethyl)-1,4-dimethoxybenzene makes it a powerful tool for synthetic chemists. The dichloromethyl group can be readily converted into other functional groups, and the aromatic ring provides a stable scaffold for further elaboration. This versatility allows for its use in the synthesis of a diverse range of organic compounds.

Precursor to Aromatic Aldehydes, Carboxylic Acids, and Other Oxygenated Functionalities

One of the most valuable applications of this compound is its role as a precursor to 2,5-dimethoxybenzaldehyde (B135726). The dichloromethyl group is essentially a masked aldehyde functionality. Through hydrolysis, this group is efficiently converted to a formyl group, yielding the corresponding aromatic aldehyde. This transformation is often carried out under aqueous acidic or basic conditions. google.com

The general reaction can be represented as: C₆H₃(OCH₃)₂(CHCl₂) + H₂O → C₆H₃(OCH₃)₂(CHO) + 2HCl

This hydrolysis is a cornerstone reaction, providing access to a key intermediate used in the synthesis of pharmaceuticals, agrochemicals, and fragrances. semanticscholar.org Furthermore, the resulting aldehyde can be readily oxidized to the corresponding carboxylic acid, 2,5-dimethoxybenzoic acid, using standard oxidizing agents. This two-step sequence from the dichloromethyl compound provides a reliable route to valuable oxygenated aromatic compounds.

Table 1: Transformation of this compound to Oxygenated Derivatives

| Starting Material | Reagents and Conditions | Product | Functional Group Transformation |

| This compound | H₂O, H⁺ or OH⁻, heat | 2,5-Dimethoxybenzaldehyde | -CHCl₂ → -CHO |

| 2,5-Dimethoxybenzaldehyde | KMnO₄ or K₂Cr₂O₇, H⁺ | 2,5-Dimethoxybenzoic Acid | -CHO → -COOH |

Scaffold for the Construction of Substituted Heterocyclic Systems

The electrophilic nature of the dichloromethyl group allows it to react with a variety of nucleophiles. This reactivity is harnessed in the synthesis of heterocyclic compounds, which are core structures in many biologically active molecules. By reacting this compound with binucleophiles, it is possible to construct various ring systems.

For instance, reaction with primary amines can lead to the formation of Schiff bases after initial hydrolysis to the aldehyde, which can then be used in further cyclization reactions. While direct reactions with the dichloromethyl group are less common for this purpose, its conversion to the aldehyde opens up a vast landscape of heterocyclic synthesis, including the preparation of quinolines, isoquinolines, and other nitrogen-containing heterocycles through well-established named reactions.

Reagent in One-Pot, Tandem, or Cascade Reaction Sequences

The ability of this compound to generate a reactive intermediate in situ makes it a valuable component in one-pot, tandem, or cascade reactions. chapman.edu These types of reactions are highly sought after in modern synthesis as they increase efficiency by reducing the number of purification steps, saving time and resources.

A common strategy involves the in situ hydrolysis of the dichloromethyl group to the aldehyde, which then participates in a subsequent reaction without being isolated. For example, a one-pot synthesis could involve the hydrolysis to 2,5-dimethoxybenzaldehyde followed by a Wittig reaction, a Knoevenagel condensation, or a multicomponent reaction to rapidly build molecular complexity. researchgate.net This approach streamlines synthetic pathways and allows for the efficient construction of elaborate molecular frameworks.

Contributions to Methodological Advancements in Organic Synthesis

The use of this compound and related gem-dichloromethyl aromatic compounds has contributed to advancements in synthetic methodology. For example, processes for the continuous preparation of aromatic aldehydes from dichloromethyl-substituted aromatics have been developed, offering advantages over traditional batch processes in terms of safety and efficiency. google.com These methodological improvements are significant for industrial-scale synthesis.

Research into the conversion of aromatic aldehydes to gem-dichlorides and vice versa has also led to new and highly efficient methods for preparing dichloroarylmethanes. researchgate.net These fundamental studies on the reactivity of the dichloromethyl group contribute to the broader toolkit of synthetic organic chemists.

Exploration of Potential in Supramolecular Chemistry or Materials Science as a Monomer Unit

While the primary applications of this compound have been in traditional organic synthesis, its structural motifs suggest potential for use in supramolecular chemistry and materials science. Dimethoxybenzene derivatives are known to be versatile compounds with applications in these fields. nih.gov They have been investigated for the development of materials for electronic devices and as components of liquid crystals. nih.gov

The reactive dichloromethyl group could serve as a handle for polymerization or for grafting onto surfaces. For example, it could potentially be used to synthesize polymers with unique electronic or optical properties, leveraging the electron-rich nature of the dimethoxybenzene core. Substituted 1,4-dimethoxybenzene (B90301) molecules have been explored as redox-active materials for non-aqueous flow batteries, highlighting the potential of this class of compounds in energy storage applications. rsc.org Further research is needed to fully explore the utility of this compound as a monomer unit in the creation of novel materials.

Q & A

Q. What are the preferred synthetic routes for 2-(dichloromethyl)-1,4-dimethoxybenzene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via electrophilic substitution or cyclization reactions. A common approach involves reacting 1,4-dimethoxybenzene with formaldehyde under acidic conditions to introduce hydroxymethyl groups, followed by halogenation (e.g., using SOCl₂ or PCl₅) to replace hydroxyl with chlorine . For example, base-promoted cyclization with 2-aminobenzamide derivatives in dichloromethane yields 79% purity after purification . Key factors include:

- Temperature : Reactions typically proceed at 60–80°C.

- Catalysts : Lewis acids (e.g., AlCl₃) enhance electrophilic substitution.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) removes by-products.

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- GC-MS : Non-derivatized samples analyzed via electron ionization (EI) at 70 eV provide fragmentation patterns for structural confirmation .

- NMR : ¹H/¹³C NMR in CDCl₃ resolves methoxy (δ 3.8–4.0 ppm) and dichloromethyl (δ 4.5–5.0 ppm) groups.

- X-ray Crystallography : Determines molecular packing and hydrogen-bonding interactions (e.g., 3D frameworks stabilized by Cl···O bonds) .

Q. What are the key physicochemical properties (e.g., logP, stability) relevant to handling this compound?

- Methodological Answer :

- logP : Estimated at 2.06 (water/octanol partition coefficient), indicating moderate hydrophobicity .

- Stability : Susceptible to hydrolysis under basic conditions; store in anhydrous solvents (e.g., DCM) at 2–8°C .

- Redox Sensitivity : Methoxy groups lower redox potential (E₁/₂ ~1.34 V), requiring inert atmospheres during reactions .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., GC-MS vs. NMR) be resolved during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare retention times in GC-MS with authentic standards and confirm via high-resolution mass spectrometry (HRMS).

- Solvent Artifacts : Ensure deuterated solvents (e.g., CDCl₃) do not interact with dichloromethyl groups, which may shift NMR peaks .

- Computational Modeling : Use density functional theory (DFT) to simulate NMR/IR spectra and match experimental data .

Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions in this compound?

- Methodological Answer : Methoxy groups act as ortho/para-directing groups, but steric hindrance from the dichloromethyl group shifts reactivity. For example:

- Nitration : Occurs at the 5-position due to methoxy activation and reduced steric interference.

- Suzuki Coupling : Boronic ester derivatives (e.g., 2,3-dimethoxyphenylene-bis(pinacolato)boronic ester) enable selective C–C bond formation at less hindered sites .

Q. How does the compound’s stability vary under oxidative vs. reductive conditions, and what degradation products form?

- Methodological Answer :

- Oxidative Conditions : DDQ (2,3-dichloro-5,6-dicyanobenzoquinone) removes methoxy groups via single-electron transfer, yielding quinones .

- Reductive Conditions : NaBH₄ reduces dichloromethyl to hydroxymethyl, forming 2-(hydroxymethyl)-1,4-dimethoxybenzene .

- Monitoring : Use TLC or in-situ IR to track degradation; isolate products via preparative HPLC.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.